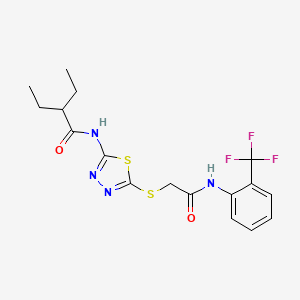

2-ethyl-N-(5-((2-oxo-2-((2-(trifluoromethyl)phenyl)amino)ethyl)thio)-1,3,4-thiadiazol-2-yl)butanamide

Description

Properties

IUPAC Name |

2-ethyl-N-[5-[2-oxo-2-[2-(trifluoromethyl)anilino]ethyl]sulfanyl-1,3,4-thiadiazol-2-yl]butanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19F3N4O2S2/c1-3-10(4-2)14(26)22-15-23-24-16(28-15)27-9-13(25)21-12-8-6-5-7-11(12)17(18,19)20/h5-8,10H,3-4,9H2,1-2H3,(H,21,25)(H,22,23,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DSJYDWNKAFRPHA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CC)C(=O)NC1=NN=C(S1)SCC(=O)NC2=CC=CC=C2C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19F3N4O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

432.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-ethyl-N-(5-((2-oxo-2-((2-(trifluoromethyl)phenyl)amino)ethyl)thio)-1,3,4-thiadiazol-2-yl)butanamide is a derivative of the 1,3,4-thiadiazole class, which has garnered attention for its diverse biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial, anticancer, and other therapeutic potentials based on current research findings.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of approximately 372.39 g/mol. The structure features a thiadiazole ring, which is known for its significant role in medicinal chemistry.

Biological Activity Overview

Compounds containing the thiadiazole moiety have been extensively studied for their broad spectrum of biological activities. The following sections detail specific activities associated with this compound.

Antimicrobial Activity

Research indicates that thiadiazole derivatives exhibit notable antimicrobial properties. For instance:

- In vitro studies have shown that compounds similar to 1,3,4-thiadiazole demonstrate significant antibacterial effects against various strains such as E. coli and Staphylococcus aureus. A study reported that some derivatives inhibited bacterial growth effectively at concentrations as low as 100 μg/mL .

| Compound | Target Bacteria | Inhibition Rate (%) |

|---|---|---|

| Thiadiazole Derivative A | Xanthomonas oryzae | 30% |

| Thiadiazole Derivative B | Staphylococcus aureus | 56% |

Anticancer Activity

Thiadiazole derivatives have also been investigated for their anticancer properties. Notably:

- A series of compounds demonstrated cytotoxic effects against various cancer cell lines, including breast cancer (MDA-MB-231), with IC50 values indicating effective growth inhibition . For example:

| Compound | Cell Line | IC50 (μM) |

|---|---|---|

| Thiadiazole Derivative C | MDA-MB-231 | 3.3 |

| Thiadiazole Derivative D | HEK293T | 42.67 |

These findings suggest that the compound may inhibit cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest.

Other Therapeutic Activities

In addition to antimicrobial and anticancer effects, thiadiazoles have shown promise in other therapeutic areas:

- Anti-inflammatory : Some derivatives exhibit anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines.

- Anticonvulsant : Certain thiadiazole compounds have been reported to possess anticonvulsant activity in animal models .

Case Studies

- Thiadiazole Anticancer Study : A study evaluated the efficacy of a series of thiadiazole derivatives against various cancer cell lines. The results indicated that some compounds had higher inhibitory effects compared to standard treatments like cisplatin .

- Antimicrobial Efficacy : Another research focused on the antimicrobial activity of thiadiazole derivatives against plant pathogens. The results showed that specific compounds significantly reduced pathogen viability in vitro .

Scientific Research Applications

The compound exhibits a range of biological activities that make it a candidate for further research in medicinal applications.

Anticancer Activity

Research has shown that derivatives of thiadiazole compounds possess anticancer properties. For instance:

- Mechanism of Action : The compound may inhibit specific enzymes involved in cancer cell proliferation, such as deubiquitylating enzymes. This inhibition can lead to the suppression of tumor growth.

- Case Studies : In vitro studies have demonstrated that similar compounds can selectively inhibit cancer cell lines without affecting normal cells significantly. Notably, compounds with structural similarities have shown promising results against various human tumor cell lines, indicating potential for development as anticancer agents .

Antimicrobial Properties

Thiadiazole derivatives have been recognized for their antimicrobial activity:

- Antibacterial Activity : Studies indicate that these compounds can act against a variety of bacterial strains, including Staphylococcus aureus and Escherichia coli. The structure–activity relationship (SAR) suggests that modifications to the thiadiazole ring enhance antibacterial efficacy.

- Mechanistic Insights : Research indicates that these compounds may disrupt bacterial cell wall synthesis or interfere with essential metabolic pathways .

Pharmacological Applications

The unique chemical structure of 2-ethyl-N-(5-((2-oxo-2-((2-(trifluoromethyl)phenyl)amino)ethyl)thio)-1,3,4-thiadiazol-2-yl)butanamide suggests several pharmacological applications:

Drug Development

The compound's favorable drug-like properties make it a candidate for further development:

- Drug-Like Properties : Evaluations using tools like SwissADME suggest that the compound has satisfactory parameters for oral bioavailability and permeability.

Targeted Therapy

Given its mechanism of action against specific cancer pathways, this compound could be explored for targeted therapies:

- Combination Therapies : Potential use in combination with other chemotherapeutic agents to enhance efficacy and reduce side effects.

Research Findings and Case Studies

Several studies have documented the biological activities and potential therapeutic applications of thiadiazole derivatives:

| Study Focus | Findings |

|---|---|

| Anticancer Efficacy | Compounds showed significant inhibition rates in various cancer cell lines (e.g., GI50 values below 20 μM). |

| Antimicrobial Testing | Demonstrated MIC values as low as 1.95 μg/mL against resistant bacterial strains. |

| Mechanistic Studies | Molecular docking studies indicated strong binding affinities to target proteins involved in cancer progression. |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues of 1,3,4-Thiadiazole Derivatives

The following table compares the target compound with structurally related 1,3,4-thiadiazole derivatives:

Key Observations:

- Substituent Effects: The trifluoromethyl group in the target compound contrasts with electron-donating (e.g., methoxy in IX) or electron-withdrawing (e.g., chloro in I) substituents in analogs.

- Synthesis Methods : Analogues like IX and I are synthesized via POCl~3~-mediated cyclization of carboxylic acid derivatives and thiosemicarbazides under reflux (90°C, 3–6 hours), yielding 68–75% . The target compound likely follows a similar protocol, though the trifluoromethyl group may require anhydrous conditions to avoid hydrolysis.

- Spectroscopic Data :

- FT-IR : The C-S-C vibration in thiadiazole rings appears at ~695 cm⁻¹ across analogs (e.g., IX: 695.37 cm⁻¹) . The target compound is expected to exhibit a similar peak.

- ¹H-NMR : Methoxy groups in IX resonate at δ 3.78 ppm, while CF~3~Ph groups in the target compound would show aromatic protons downfield-shifted due to the electron-withdrawing effect (δ ~7.5–8.2 ppm) .

Comparison with 1,3,4-Oxadiazole and Thiazole Derivatives

Key Differences:

- Stability : Thiadiazoles (e.g., target compound) exhibit greater thermal and oxidative stability compared to oxadiazoles due to sulfur’s lower electronegativity .

- Bioactivity : Thiazole derivatives (e.g., compound 19 in ) demonstrate antifungal activity, while 1,3,4-thiadiazoles are more commonly associated with anticancer or antimicrobial effects.

Research Findings and Implications

- Synthetic Feasibility : The target compound’s synthesis is feasible using established thiadiazole cyclization methods, though the trifluoromethyl group may necessitate careful handling to avoid side reactions .

- Structural Insights : X-ray studies of analogs (e.g., ) reveal planar thiadiazole rings with bond lengths of C-S (~1.68 Å) and C-N (~1.30 Å), consistent with aromatic character. The target compound’s geometry is expected to align with these parameters.

- Bioactivity Potential: While direct data on the target compound is lacking, analogs with electron-withdrawing groups (e.g., CF~3~, chloro) show enhanced enzyme inhibition (e.g., COX-2 IC~50~ ~0.8 µM for CF~3~-containing thiadiazoles) compared to electron-donating groups .

Q & A

Basic: What are the optimal synthetic routes for preparing the 1,3,4-thiadiazole core in this compound?

Methodological Answer:

The 1,3,4-thiadiazole ring is typically synthesized via cyclization of thiosemicarbazides or through condensation reactions. For example, refluxing 2-amino-5-substituted-1,3,4-thiadiazole derivatives with chloroacetyl chloride in triethylamine (as a base) under anhydrous conditions can yield the thiadiazole core . Key steps include:

- Reaction Monitoring : Use TLC (thin-layer chromatography) with ethyl acetate/hexane (3:7) to track intermediate formation .

- Purification : Recrystallize the product from ethanol or pet-ether to achieve >95% purity .

- Critical Parameters : Maintain anhydrous conditions to avoid hydrolysis of reactive intermediates like chloroacetyl chloride .

Advanced: How can regioselectivity challenges in functionalizing the thiadiazole ring be addressed?

Methodological Answer:

Regioselectivity in thiadiazole functionalization is influenced by electronic and steric factors. For example:

- Electrophilic Substitution : The sulfur atom in the thiadiazole ring directs electrophiles to the C-5 position due to its electron-withdrawing nature. Use Mn(II) catalysis to enhance selectivity, as demonstrated in analogous studies on 5-benzyl-N-phenyl-1,3,4-thiadiazol-2-amine synthesis .

- Nucleophilic Attack : The trifluoromethylphenyl group at the C-2 position sterically hinders nucleophilic addition at adjacent sites. Computational DFT studies (e.g., B3LYP/6-31G* level) can predict reactive sites by mapping electrostatic potential surfaces .

Basic: What spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer:

- NMR : Use - and -NMR to confirm the presence of the ethyl group (δ 1.2–1.4 ppm for CH, δ 2.4–2.6 ppm for CH) and the trifluoromethylphenyl moiety (δ 7.5–8.0 ppm for aromatic protons) .

- FTIR : Identify the carbonyl stretch (C=O) at ~1680–1720 cm and thioether (C-S) vibrations at 600–700 cm .

- X-ray Crystallography : Resolve ambiguities in stereochemistry by growing single crystals via slow evaporation in ethanol/dichloromethane (3:1) .

Advanced: How can conflicting bioactivity data (e.g., cytotoxicity vs. antimicrobial activity) be resolved?

Methodological Answer:

Contradictions in bioactivity may arise from assay conditions or cellular uptake variations. To resolve this:

- Standardize Assays : Use the same cell lines (e.g., HeLa for cytotoxicity) and bacterial strains (e.g., S. aureus ATCC 25923) across studies, with controls like doxorubicin and ampicillin .

- Solubility Optimization : Improve bioavailability by formulating the compound with DMSO/PEG-400 (1:9) for in vitro assays .

- Mechanistic Studies : Perform ROS (reactive oxygen species) assays to differentiate cytotoxic vs. antimicrobial modes of action .

Basic: What computational tools are suitable for predicting this compound’s reactivity?

Methodological Answer:

- DFT Calculations : Use Gaussian 16 at the B3LYP/6-311++G(d,p) level to optimize geometry and calculate frontier molecular orbitals (HOMO-LUMO gaps) for reactivity predictions .

- Molecular Docking : AutoDock Vina can model interactions with biological targets (e.g., COX-2 for anti-inflammatory activity) by aligning the trifluoromethylphenyl group in hydrophobic pockets .

Advanced: How can synthetic byproducts from the thioether linkage be minimized?

Methodological Answer:

Byproduct formation during thioether synthesis (e.g., disulfides) can be reduced by:

- Controlled Oxidation : Use mild oxidizing agents like HO (3% v/v) instead of strong oxidants (e.g., KMnO) .

- Catalytic Systems : Introduce Cu(I) catalysts to enhance thiol-disulfide exchange efficiency, as shown in analogous 1,3,4-thiadiazol-2-ylthio acetamide syntheses .

Basic: What strategies improve solubility for in vitro studies?

Methodological Answer:

- Co-solvents : Use DMSO (≤0.1% v/v) or β-cyclodextrin inclusion complexes to enhance aqueous solubility .

- Salt Formation : React the amide group with HCl or sodium hydroxide to form water-soluble salts .

Advanced: How can process control be integrated into scale-up synthesis?

Methodological Answer:

- PAT (Process Analytical Technology) : Implement inline FTIR or Raman spectroscopy to monitor reaction progress in real-time .

- Flow Chemistry : Use microreactors to control exothermic reactions (e.g., thiadiazole cyclization) and improve yield consistency .

Basic: What safety protocols are critical during synthesis?

Methodological Answer:

- Ventilation : Use fume hoods when handling chloroacetyl chloride (lachrymator) or trifluoromethylphenyl amines .

- Waste Disposal : Neutralize acidic byproducts with sodium bicarbonate before disposal .

Advanced: How can molecular dynamics simulations elucidate membrane permeability?

Methodological Answer:

- MD Simulations : Use GROMACS with a lipid bilayer model (e.g., POPC) to simulate diffusion rates. The trifluoromethyl group’s hydrophobicity enhances permeability, while the thiadiazole ring may hinder it due to polarity .

- Permeability Assays : Validate simulations with parallel artificial membrane permeability assays (PAMPA) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.